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molecular formula C12H15BrO2 B8730366 1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

Cat. No. B8730366
M. Wt: 271.15 g/mol
InChI Key: KJGIJFDKNWWYRJ-UHFFFAOYSA-N
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Patent
US07375236B2

Procedure details

1-(3-tert-Butyl-4-hydroxyphenyl)ethanone (690.9 g, 3.75 mol) was dissolved in acetonitrile (6.05 L), and a solution of N-bromosuccinimide (701.28 g, 3.94 mol) in acetonitrile (5 L) was added dropwise while stirring on ice. After heating to room temperature, the solvent was concentrated to approximately 3 L. For extraction, n-heptane (5 L) and water (5 L) were added, and the solution was separated. The aqueous layer was extracted further with n-heptane (2 L), and the solution was separated. The organic layers were combined, washed with 5% aqueous sodium thiosulfate (1 L) and water (2 L), and concentrated under reduced pressure (35° C.) to obtain 977.0 g of the subject compound as a brownish oily substance (yield: 99.1%, HPLC purity: 95.8%).
Quantity
690.9 g
Type
reactant
Reaction Step One
Quantity
6.05 L
Type
solvent
Reaction Step One
Quantity
701.28 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Yield
99.1%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:12](=[O:14])[CH3:13])[CH:8]=[CH:9][C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[Br:15]N1C(=O)CCC1=O>C(#N)C>[Br:15][C:9]1[C:10]([OH:11])=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[C:7]([C:12](=[O:14])[CH3:13])[CH:8]=1

Inputs

Step One
Name
Quantity
690.9 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=CC1O)C(C)=O
Name
Quantity
6.05 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
701.28 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated to approximately 3 L
EXTRACTION
Type
EXTRACTION
Details
For extraction, n-heptane (5 L) and water (5 L)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the solution was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted further with n-heptane (2 L)
CUSTOM
Type
CUSTOM
Details
the solution was separated
WASH
Type
WASH
Details
washed with 5% aqueous sodium thiosulfate (1 L) and water (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (35° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)C(C)=O)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 977 g
YIELD: PERCENTYIELD 99.1%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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